molecular formula C27H23NO2 B14643611 2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine CAS No. 56501-92-9

2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine

Cat. No.: B14643611
CAS No.: 56501-92-9
M. Wt: 393.5 g/mol
InChI Key: QAEZNNBQEKQWOG-UHFFFAOYSA-N
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Description

2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine is an organic compound with a complex structure that includes a pyridine ring and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine typically involves multiple steps. One common method includes the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF). The mixture is heated to reflux and then quenched with aqueous hydrochloric acid. The product is extracted with dichloromethane and purified by column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the aromatic rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced aromatic rings or alkanes.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine involves its interaction with various molecular targets. The compound’s aromatic rings and pyridine moiety allow it to participate in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s binding to proteins, nucleic acids, or other biomolecules, thereby affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine is unique due to its specific arrangement of aromatic groups and the presence of a pyridine ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in materials science and pharmaceuticals.

Properties

CAS No.

56501-92-9

Molecular Formula

C27H23NO2

Molecular Weight

393.5 g/mol

IUPAC Name

2-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]pyridine

InChI

InChI=1S/C27H23NO2/c1-29-23-15-11-21(12-16-23)26(22-13-17-24(30-2)18-14-22)27(20-8-4-3-5-9-20)25-10-6-7-19-28-25/h3-19H,1-2H3

InChI Key

QAEZNNBQEKQWOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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